REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+]([O-])=O)=[C:12]([CH:19]=[CH:20][N:21]3CCCC3)[CH:11]=2)=[O:9])[CH2:4][CH2:3]1.O.NN>[Ni].C1COCC1>[NH:21]1[C:13]2[C:12](=[CH:11][C:10]([C:8]([N:5]3[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]3)=[O:9])=[CH:15][CH:14]=2)[CH:19]=[CH:20]1 |f:1.2|
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Name
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(4-Methylpiperazin-1-yl)-[4-nitro-3-(2-pyrrolidin-1-yl-vinyl)phenyl]methanone
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Quantity
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1 g
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Type
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reactant
|
Smiles
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CN1CCN(CC1)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=CN1CCCC1
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Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
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[Ni]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
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Name
|
|
Quantity
|
7 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
provided with a condenser, under nitrogen atmosphere
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Type
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TEMPERATURE
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Details
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starts refluxing
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Type
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TEMPERATURE
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Details
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The reaction mixture was further refluxed for 3 hours
|
Duration
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3 h
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Type
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CUSTOM
|
Details
|
was removed by filtration, THF and methanol
|
Type
|
DISTILLATION
|
Details
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were distilled off
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Type
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ADDITION
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Details
|
the concentrate was diluted with water (20 mL)
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (2×30 mL)
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Type
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WASH
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Details
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The combined ethyl acetate extracts were then washed with water (2×30 mL), brine (30 Ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
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CUSTOM
|
Details
|
The volatiles were removed under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain thick syrupy mass
|
Type
|
CUSTOM
|
Details
|
This thick syrupy mass was purified over silica gel column, eluent
|
Name
|
|
Type
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)N1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |